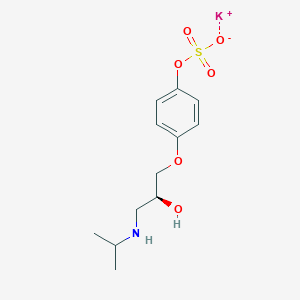
Potassium (S)-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (S)-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl sulfate is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (S)-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl sulfate typically involves multiple steps. The initial step often includes the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include isopropylamine, phenol derivatives, and sulfate sources. The reaction conditions may vary, but they generally require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium (S)-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Potassium (S)-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cardiovascular diseases and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Potassium (S)-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl sulfate involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Potassium (S)-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl sulfate include:
Phenylboronic acids: Known for their use in drug design and organic synthesis.
Isopropylamine derivatives: Used in various chemical and pharmaceutical applications.
Sulfate esters: Commonly used in detergents and surfactants.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H18KNO6S |
|---|---|
Molecular Weight |
343.44 g/mol |
IUPAC Name |
potassium;[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl] sulfate |
InChI |
InChI=1S/C12H19NO6S.K/c1-9(2)13-7-10(14)8-18-11-3-5-12(6-4-11)19-20(15,16)17;/h3-6,9-10,13-14H,7-8H2,1-2H3,(H,15,16,17);/q;+1/p-1/t10-;/m0./s1 |
InChI Key |
LFTBBXHVFQVMSX-PPHPATTJSA-M |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)OS(=O)(=O)[O-])O.[K+] |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OS(=O)(=O)[O-])O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















